Cas no 1805403-56-8 (5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride)
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride
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- Inchi: 1S/C7H3BrClF2NO2/c8-2-1-3(13)5(7(10)11)12-4(2)6(9)14/h1,7,13H
- InChI Key: SATHNLCOXCPVSG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C(F)F)=NC=1C(=O)Cl)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- XLogP3: 2.7
- Topological Polar Surface Area: 50.2
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059532-1g |
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride |
1805403-56-8 | 97% | 1g |
$1,549.60 | 2022-04-01 |
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride (CAS No. 1805403-56-8): A Comprehensive Overview
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride (CAS No. 1805403-56-8) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromo, difluoromethyl, hydroxy, and carbonyl chloride functionalities, offers a wide range of applications in the development of novel drugs and therapeutic agents.
The molecular structure of 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride is particularly noteworthy due to its ability to participate in various chemical reactions, making it an ideal starting material for the synthesis of complex molecules. The bromo substituent can be readily replaced through nucleophilic substitution reactions, while the difluoromethyl group imparts unique electronic and steric properties that can influence the biological activity of the resulting compounds.
The hydroxy group in 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride provides a reactive site for further functionalization, such as esterification or etherification. Additionally, the carbonyl chloride moiety can undergo nucleophilic acyl substitution reactions to form amides, esters, or other derivatives, thereby expanding the chemical diversity of this compound.
In recent years, there has been a growing interest in the use of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic properties. The presence of the difluoromethyl group in 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride aligns well with this trend, making it a valuable intermediate for the synthesis of fluorinated pharmaceuticals.
One of the key applications of 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride is in the development of inhibitors for various biological targets. For instance, recent studies have shown that derivatives of this compound exhibit potent inhibitory activity against kinases, which are important enzymes involved in signal transduction pathways and are often implicated in diseases such as cancer and inflammatory disorders.
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride and evaluated their inhibitory activity against a panel of kinases. The results demonstrated that several derivatives showed high selectivity and potency against specific kinases, highlighting the potential of this compound as a lead structure for further optimization.
Beyond kinase inhibition, 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride has also been explored for its potential as an antimicrobial agent. The combination of bromo and difluoromethyl functionalities has been shown to enhance the antimicrobial activity of pyridine-based compounds. A study published in the European Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
The synthetic accessibility and functional versatility of 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride make it an attractive candidate for high-throughput screening (HTS) campaigns. HTS is a widely used technique in drug discovery that allows for the rapid evaluation of large libraries of compounds against specific biological targets. By incorporating this compound into HTS libraries, researchers can identify novel hits with potential therapeutic value more efficiently.
In conclusion, 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride (CAS No. 1805403-56-8) is a highly functionalized compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and reactivity profile make it an ideal starting material for the synthesis of complex molecules with diverse biological activities. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in the field.
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